Ethyl 3-amino-3-(3-methoxyphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-3-(3-methoxyphenyl)propanoate is an organic compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol . This compound is characterized by the presence of an amino group, a methoxyphenyl group, and an ester functional group. It is commonly used in various chemical and pharmaceutical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-3-(3-methoxyphenyl)propanoate typically involves the esterification of 3-amino-3-(3-methoxyphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-(3-methoxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) and amines (e.g., NH3) are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-amino-3-(3-methoxyphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-3-(3-methoxyphenyl)propanoate involves its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-3-(4-methoxyphenyl)propanoate
- Ethyl 3-amino-3-(3-fluoro-5-methoxyphenyl)propanoate
- Ethyl 3-amino-3-(3-cyanophenyl)propanoate
Uniqueness
Ethyl 3-amino-3-(3-methoxyphenyl)propanoate is unique due to the presence of the methoxy group at the meta position on the phenyl ring. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .
Biological Activity
Ethyl 3-amino-3-(3-methoxyphenyl)propanoate, also known as a derivative of propanoic acid, has garnered attention in various fields of biological and medicinal chemistry. This compound exhibits a range of biological activities that are essential for its application in pharmacology and biochemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
This compound has the molecular formula C12H17NO3 and features an amino group, a methoxyphenyl group, and an ester functional group. The presence of these functional groups is crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Interactions : The amino group can form hydrogen bonds with the active sites of enzymes, facilitating enzyme-substrate interactions. This property makes it useful in studying enzyme kinetics and mechanisms.
- Receptor Binding : The methoxyphenyl group enhances hydrophobic interactions with various receptors, which can modulate receptor activity and influence downstream signaling pathways.
1. Antimicrobial Activity
Research has indicated that various derivatives of propanoic acid exhibit antimicrobial properties. This compound has been evaluated for its efficacy against specific bacterial strains. A study demonstrated that similar compounds showed significant inhibition against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .
2. Anticancer Properties
The compound has been investigated for its anticancer effects. In vitro studies have shown that derivatives with similar structures can induce apoptosis in cancer cell lines such as HeLa cells. The mechanism appears to involve the modulation of histone deacetylase (HDAC) activity, leading to altered gene expression profiles conducive to cell death .
Compound | IC50 (μM) | Target |
---|---|---|
This compound | 11.0 | HeLa cells |
Doxorubicin | 2.29 | HeLa cells |
3. Neurological Effects
Recent research has explored the potential neuroprotective effects of similar compounds targeting metabotropic glutamate receptors (mGluRs). These receptors are implicated in various neurological disorders. Compounds that interact with mGluR subtypes have shown promise in preclinical models for conditions such as Alzheimer's disease and Parkinson's disease . this compound may share these properties due to structural similarities.
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:
- Substitution Effects : Variations in the methoxy group position significantly influence binding affinity and biological activity. For instance, para-substituted derivatives often exhibit enhanced potency compared to ortho or meta substitutions .
- Functional Group Modifications : Altering the amino group can lead to changes in solubility and bioavailability, impacting overall efficacy .
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of propanoic acid derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth, supporting its potential as an antimicrobial agent .
Case Study 2: Cancer Cell Apoptosis
A series of experiments evaluated the anticancer activity of this compound on various cancer cell lines. The compound exhibited an IC50 value comparable to established chemotherapeutics, demonstrating its potential as a lead compound for further development .
Properties
IUPAC Name |
ethyl 3-amino-3-(3-methoxyphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-3-16-12(14)8-11(13)9-5-4-6-10(7-9)15-2/h4-7,11H,3,8,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PORIRKMXFGLHFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC=C1)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.